2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1224170-51-7
VCID: VC3380162
InChI: InChI=1S/C12H18N2O2S.ClH/c13-8-7-11-3-5-12(6-4-11)17(15,16)14-9-1-2-10-14;/h3-6H,1-2,7-10,13H2;1H
SMILES: C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCN.Cl
Molecular Formula: C12H19ClN2O2S
Molecular Weight: 290.81 g/mol

2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride

CAS No.: 1224170-51-7

Cat. No.: VC3380162

Molecular Formula: C12H19ClN2O2S

Molecular Weight: 290.81 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride - 1224170-51-7

Specification

CAS No. 1224170-51-7
Molecular Formula C12H19ClN2O2S
Molecular Weight 290.81 g/mol
IUPAC Name 2-(4-pyrrolidin-1-ylsulfonylphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C12H18N2O2S.ClH/c13-8-7-11-3-5-12(6-4-11)17(15,16)14-9-1-2-10-14;/h3-6H,1-2,7-10,13H2;1H
Standard InChI Key JVVDJPBHXFTCSN-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCN.Cl
Canonical SMILES C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCN.Cl

Introduction

2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride is a chemical compound of significant interest in scientific research, particularly in the pharmaceutical field. It features a unique molecular structure that includes a pyrrolidine ring attached to a phenyl group, which is further substituted with a sulfonyl group. This compound is known for its potential biological activities, which are attributed to the presence of functional groups such as the amine and sulfonyl moieties.

Molecular Characteristics

  • Molecular Formula: C12H19ClN2O2S

  • Molecular Weight: Approximately 290.81 g/mol .

  • PubChem CID: 16643243 .

Synthesis Steps

  • Formation of Pyrrolidine Ring: This involves the synthesis of the pyrrolidine ring, which is a crucial step in forming the compound's backbone.

  • Attachment to Phenyl Group: The pyrrolidine ring is then attached to a phenyl group, which is further modified with a sulfonyl group.

  • Final Modification: The final step involves converting the compound into its hydrochloride form.

Biological Activities and Potential Applications

Research indicates that compounds similar to 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride exhibit significant biological activities. These include potential applications in the pharmaceutical field, particularly in areas such as neuroprotection and inflammation.

Biological Activities

Compound NameStructure FeaturesBiological Activity
N-[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-butylamineContains pyrrolidine and sulfonamideAnti-inflammatory activity
(S)-1-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine hydrochlorideSimilar amine structurePotential neuroprotective effects
2-(4-methylsulfonylphenyl)ethylamine hydrochlorideSulfonamide derivativeAnticancer properties

Interaction Studies and Binding Affinities

Interaction studies involving 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride focus on its binding affinities to various biological targets. Techniques such as molecular docking and in vitro assays are often utilized to assess these interactions.

Binding Affinity Techniques

  • Molecular Docking: This computational method predicts how the compound binds to specific biological targets.

  • In Vitro Assays: These experiments measure the compound's ability to interact with biological molecules in a controlled environment.

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